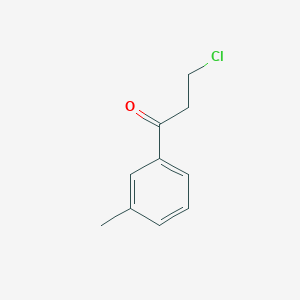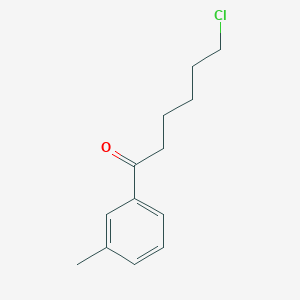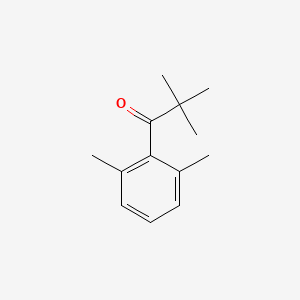
2',2,2,6'-Tetramethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2,2,6’-Tetramethylpropiophenone is an organic compound with the linear formula C13H18O . It is a colorless oil and is commonly used as a chemical intermediate in the synthesis of various materials.
Synthesis Analysis
The synthesis of 2’,2,2,6’-Tetramethylpropiophenone can be achieved through a process called the Friedel-Crafts acylation, which involves the reaction between propiophenone and isobutyl chloride in the presence of an aluminum chloride catalyst.Molecular Structure Analysis
The molecular structure of 2’,2,2,6’-Tetramethylpropiophenone is represented by the IUPAC name 1-(2,6-dimethylphenyl)-2,2-dimethyl-1-propanone . The InChI code is 1S/C13H18O/c1-9-7-6-8-10(2)11(9)12(14)13(3,4)5/h6-8H,1-5H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2’,2,2,6’-Tetramethylpropiophenone are not mentioned in the search results, it is known to be highly reactive and easily oxidized.Physical And Chemical Properties Analysis
2’,2,2,6’-Tetramethylpropiophenone has a molecular weight of 190.28 g/mol. It is a colorless oil and is soluble in most organic solvents, such as ethanol, acetone, and chloroform, but insoluble in water.Aplicaciones Científicas De Investigación
Catalytic Reactions
2-Hydroxy-2-methylpropiophenone, a closely related compound to 2',2,2,6'-Tetramethylpropiophenone, has been utilized in catalytic reactions. A study by Wakui et al. (2004) demonstrated its involvement in a palladium-catalyzed reaction with aryl bromides, resulting in unique multiple arylation through C-C and C-H bond cleavages, producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).
Material Science and Polymer Studies
In material science, Shin et al. (2017) determined diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone in nanoporous polydimethylsiloxane networks and aqueous poly(ethylene glycol) diacrylate solution. This research enables the prediction of the concentration of 2-hydroxy-2-methylpropiophenone as it diffuses from precursor solutions to crosslinked PDMS, which occurs when forming hydrogel inside microfluidic devices via photopolymerization (Shin et al., 2017).
Coordination Chemistry and Catalysis
Verkerk et al. (2002) developed a unique, conformationally constrained tetradentate ligand system for polymetallic coordination chemistry, exploiting the planarity of the tetraphenylethylene core for rigidity, which could have implications for catalysis and material science applications (Verkerk et al., 2002).
Surface Science
Wang et al. (2020) explored how to tune the surface properties of poly(vinyl phenol; PVPh) films by adjusting casting solvents and thermal treatment times, impacting intra- and intermolecular hydrogen bonding interactions. This investigation provides insights into manipulating surface free energy for various applications (Wang et al., 2020).
Antioxidant Applications in Polymers
Tang et al. (2017) evaluated the thermal-oxidative stability improvement of polypropylene (PP) using co-condensed silica immobilized antioxidant. This method demonstrated an innovative approach to enhancing polymer stability against thermal-oxidative degradation (Tang et al., 2017).
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-7-6-8-10(2)11(9)12(14)13(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRAKYLYXNTHDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642471 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2,2,6'-Tetramethylpropiophenone | |
CAS RN |
25115-80-4 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

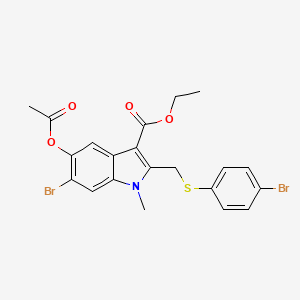
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
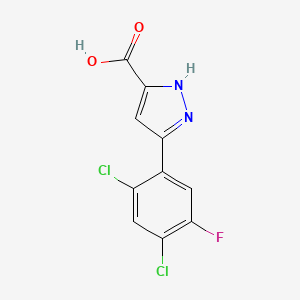
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
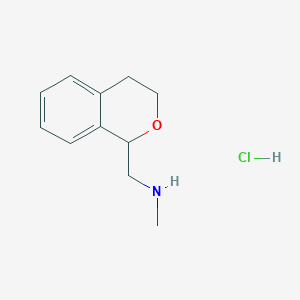
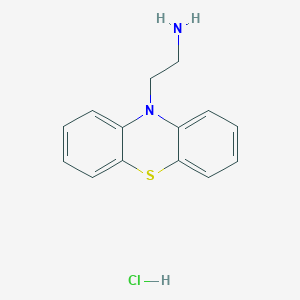
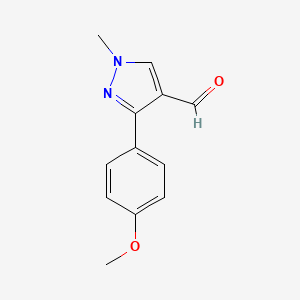
![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
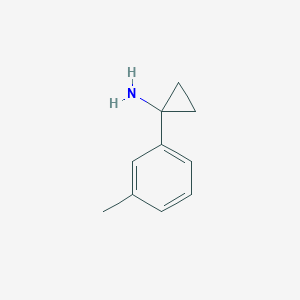
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

